molecular formula C9H11IO B1589486 1-Benzyloxy-2-iodoethane CAS No. 54555-84-9

1-Benzyloxy-2-iodoethane

Cat. No. B1589486
CAS RN: 54555-84-9
M. Wt: 262.09 g/mol
InChI Key: NYACRWGQRUIHSO-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-iodoethane, often referred to as BIE, is a haloalkane. It has the empirical formula C9H11IO and a molecular weight of 262.09 . It has gained significant attention in recent years due to its wide range of applications in scientific research and industry.


Synthesis Analysis

1-Benzyloxy-2-iodoethane can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The choice of solvents and ligands in the halogen exchange reaction can significantly impact the yield and purification process .


Molecular Structure Analysis

The molecular structure of 1-Benzyloxy-2-iodoethane is represented by the SMILES string ICCOCc1ccccc1 . The InChI key for this compound is NYACRWGQRUIHSO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

1-Benzyloxy-2-iodoethane is a liquid with a refractive index of n20/D 1.578 . It has an assay of ≥95.0% (GC) .

Scientific Research Applications

Synthesis and Chemical Modification

1-Benzyloxy-2-iodoethane plays a significant role in synthetic chemistry, particularly in the difunctionalization of alkenes. A study by Wang et al. (2017) developed a method for the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature. This process results in the production of 1-(tert-butylperoxy)-2-iodoethanes, which are inaccessible through conventional methods. The resulting iodine and peroxide groups in these compounds allow further chemical modifications, making them valuable in synthesizing other molecules.

Corrosion Inhibition

In the field of materials science, derivatives of 1-benzyloxy-2-iodoethane have been studied for their corrosion inhibition properties. Chafiq et al. (2020) investigated two compounds, 2-MPOD and 3-MPOD, derived from 1-benzyloxy-2-iodoethane, for their ability to inhibit mild steel corrosion in acidic environments. Their study Chafiq et al. (2020) found that these compounds effectively prevent corrosion, highlighting their potential as environmentally friendly corrosion inhibitors.

Benzylation of Alcohols

The compound 2-Benzyloxy-1-methylpyridinium triflate, closely related to 1-benzyloxy-2-iodoethane, is used for the benzylation of alcohols. Poon and Dudley (2006) demonstrated Poon & Dudley (2006) that this salt can convert alcohols into benzyl ethers upon warming, highlighting its utility in organic synthesis.

Formation of Radical Intermediates

Dolenc and Plesničar (1997) explored the formation of radical intermediates through the thermolysis of (tert-Butylperoxy)iodanes. Their research Dolenc & Plesničar (1997) showed that 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles undergo homolytic cleavage to form iodanyl radicals. This finding is crucial in understanding the role of iodine-centered radicals in chemical reactions.

Cross-Coupling Reactions

Ikeda, Oshima, and Matsubara (2005) investigated the use of 1-benzyloxy-3-silyl-2-propyne for cross-coupling reactions. Their study Ikeda et al. (2005) shows the preparation of 2-aryl-3-silyl-1,3-butadiene from 1-benzyloxy-2-iodoethane derivatives, demonstrating its applicability in organic synthesis.

Alkenyl C-H/Aromatic C-H Cross-Coupling

Hayashi et al. (2018) developed a method for alkenyl C-H/aromatic C-H cross-coupling using electrochemically generated iodosulfonium ions. This transformation Hayashi et al. (2018) demonstrates the potential of 1-benzyloxy-2-iodoethane derivatives in metal- and chemical-oxidant-free synthesis methods.

Safety And Hazards

1-Benzyloxy-2-iodoethane is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-iodoethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYACRWGQRUIHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438638
Record name 1-BENZYLOXY-2-IODOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-2-iodoethane

CAS RN

54555-84-9
Record name 1-BENZYLOXY-2-IODOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxy-2-iodoethane
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Synthesis routes and methods I

Procedure details

To a solution of (benzyloxy)ethyl 4-bromobenzenesulfonate (Preparation 89, 6.92 g, 19.5 mmol) in acetone (60 ml) was added sodium iodide (5.84 g, 39.0 mmol) and the reaction mixture was left to stir at room temperature for 16 h. The resulting precipitate was filtered and the filtrate was concentrated in vacuo. The crude residue was dissolved in dichloromethane and washed with aqueous sodium thiosulphate solution and then with water (2×60 ml). The organic layer was dried (Na2SO4) and concentrated in vacuo to give the title compound as a pale brown oil (4.5 g, 88%).
Name
(benzyloxy)ethyl 4-bromobenzenesulfonate
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

Name
O=S(=O)(OCCOCc1ccccc1)c1ccc(Br)cc1
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-Benzyloxyethanol (85.0 g) and triethylamine (73.5 g) were dissolved in THF (500 mL) and methanesulfonyl chloride (76.8 g) was added dropwise at from 0° C. to 10° C. The mixture was stirred for 3 hr. 10% Aqueous sodium bicarbonate (300 mL) was poured into the reaction mixture, the mixture was partitioned and combined with an extract of the aqueous layer with MTBE (300 mL), and the mixture was washed with 10% aqueous sodium bicarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-benzyloxyethyl methanesulfonate (124.0 g). The 2-benzyloxyethyl methanesulfonate (124.0 g) was dissolved in acetone (500 mL), and sodium iodide (130.0 g) was added. The mixture was stirred at from 50° C. to 60° C. for 3 hr. The reaction mixture was filtered and the solvent was evaporated. Water (300 mL) was added, and the mixture was extracted twice with toluene (300 mL). The toluene layer was washed successively with aqueous sodium hydrogen sulfite solution, water and brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (127.0 g).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyloxy-2-iodoethane
Reactant of Route 2
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1-Benzyloxy-2-iodoethane
Reactant of Route 3
1-Benzyloxy-2-iodoethane
Reactant of Route 4
1-Benzyloxy-2-iodoethane
Reactant of Route 5
Reactant of Route 5
1-Benzyloxy-2-iodoethane
Reactant of Route 6
1-Benzyloxy-2-iodoethane

Citations

For This Compound
5
Citations
R Katsuta, H Ichijo, G Oouchi, A Yajima, K Ishigami… - Tetrahedron …, 2018 - Elsevier
… could be synthesized from commercially available 1-benzyloxy-2-iodoethane in two steps (67% … (S)-4-benzyloxy-2-methylbutanal or seven steps 18% from 1-benzyloxy-2-iodoethane. …
Number of citations: 5 www.sciencedirect.com
DD Rossouw, HH Coenen - Nuclear medicine and biology, 2003 - Elsevier
A systematic comparative investigation into the in vitro radiochemical stabilities of model compounds containing radioiodinated β-iodoethoxyl units and derivatives thereof, as well as …
Number of citations: 4 www.sciencedirect.com
L Adair, BA Egan, CM Pearson… - European Journal of …, 2020 - Wiley Online Library
… 1-Benzyloxy-2-iodoethane (14.0 g, 53.4 mmol) was then added dropwise over 10 min, and the resultant mixture was warmed to rt and stirred until completion by TLC analysis (14 h). …
X Cheng - 2021 - search.proquest.com
Most ligands used in asymmetric gold (I) catalysis are directly adopted from palladium catalysis. These ligands were initially designed to facilitate the chemistry of square-planar Pd (II) …
Number of citations: 3 search.proquest.com
F Tang, MG Banwell, AC Willis - The Journal of Organic Chemistry, 2016 - ACS Publications
Reductive cyclization of the 2,4,5-trisubstituted cyclohexenone 16 using dihydogen in the presence of Raney cobalt afforded compound 17 (60%) that could be elaborated over a further …
Number of citations: 11 pubs.acs.org

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